BB-223-carboxyindole metabolite

Description

Propriétés

IUPAC Name |

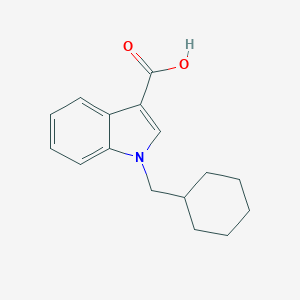

1-(cyclohexylmethyl)indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c18-16(19)14-11-17(10-12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZXRWRMQWNXFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024695 | |

| Record name | 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858515-71-6 | |

| Record name | 1-(Cyclohexylmethyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Metabolic Fate of BB-22: A Technical Guide to the Discovery and Identification of its 3-Carboxyindole Metabolite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, identification, and quantification of the 3-carboxyindole metabolite of BB-22 (QUCHIC), a potent synthetic cannabinoid. This document details the metabolic pathways, experimental protocols, and analytical data essential for researchers in drug metabolism, forensic toxicology, and clinical chemistry.

Introduction

BB-22 (1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, 8-quinolinyl ester) is a synthetic cannabinoid that has been detected in forensic cases.[1] Understanding its metabolism is crucial for identifying biomarkers of exposure and for elucidating its pharmacokinetic and toxicological profiles. The primary metabolic transformation of BB-22 involves the hydrolysis of its ester linkage, leading to the formation of BB-22 3-carboxyindole.[2][3] This guide will delve into the scientific methodologies used to identify and quantify this key metabolite.

Metabolic Pathway of BB-22

The principal metabolic pathway for BB-22 is the enzymatic hydrolysis of the ester bond, a reaction catalyzed primarily by carboxylesterase 1 (CES1).[3] This biotransformation results in the loss of the quinolinyl side-chain and the formation of BB-22 3-carboxyindole.[2] Further metabolism can occur through hydroxylation of the indole or cyclohexylmethyl moieties and subsequent glucuronidation.[2] However, BB-22 3-carboxyindole is a major and readily detectable metabolite in biological samples.[4][5] It is important to note that BB-22 3-carboxyindole is not a specific biomarker for BB-22 intake, as it has also been identified as a minor metabolite of other synthetic cannabinoids like MDMB-CHMICA and ADB-CHMICA.[2][6] Therefore, the consumption of these substances should be excluded to definitively confirm BB-22 exposure.[2]

Quantitative Analysis of BB-22 and its 3-Carboxyindole Metabolite

Sensitive and specific analytical methods are required for the quantification of BB-22 and its metabolites in biological matrices.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[7][8] The following tables summarize the quantitative data from a study that identified and quantified BB-22 and BB-22 3-carboxyindole in authentic human serum and urine samples.[4][5]

Table 1: Levels of BB-22 and BB-22 3-carboxyindole in Human Serum and Urine [4][5][9]

| Case | Matrix | BB-22 Concentration | BB-22 3-carboxyindole Concentration |

| Case 1 | Serum | 149 pg/mL | 0.755 ng/mL |

| Urine | 5.64 pg/mL | 0.131 ng/mL | |

| Case 2 | Serum | 6680 pg/mL | 38.0 ng/mL |

| Urine | 5.52 pg/mL | 21.4 ng/mL | |

| Case 3 | Urine | 6.92 pg/mL | 5.15 ng/mL |

Table 2: Analytical Method Validation Parameters in Urine [4][5]

| Analyte | Limit of Detection (LOD) |

| BB-22 | 3 pg/mL |

| BB-22 3-carboxyindole | 30 pg/mL |

Experimental Protocols

This section details the methodologies employed for the extraction, identification, and quantification of BB-22 and its 3-carboxyindole metabolite from biological samples.

In Vitro Metabolism with Human Hepatocytes[2]

-

Objective: To identify the metabolic pathways of BB-22 in a controlled in vitro system.

-

Methodology:

-

Cryopreserved human hepatocytes are incubated with 10 μmol/L of BB-22 for 3 hours.

-

Samples are analyzed using liquid chromatography on a biphenyl column coupled with high-resolution mass spectrometry.

-

Data is processed using data mining software to identify potential metabolites.

-

Sample Preparation from Serum and Urine[4][5]

-

Objective: To extract BB-22 and its metabolites from biological fluids for analysis.

-

Methodology:

-

Samples can be subjected to hydrolysis with β-glucuronidase to cleave any glucuronide conjugates and improve the detection of phase I metabolites.

-

Liquid-liquid extraction is performed to isolate the analytes from the biological matrix.

-

Analytical Instrumentation and Conditions[4][5]

-

Objective: To achieve sensitive and specific detection and quantification of the target analytes.

-

Instrumentation:

-

Liquid Chromatography (LC) system.

-

Triple Quadrupole (QTRAP) or Orbitrap high-resolution mass spectrometer.

-

-

Key Principles:

-

LC separates the compounds of interest based on their physicochemical properties.

-

The mass spectrometer detects and fragments the ions, providing structural information for identification and quantification.

-

Conclusion

The discovery and identification of the BB-22 3-carboxyindole metabolite represent a significant advancement in the analytical toxicology of synthetic cannabinoids. The methodologies outlined in this guide provide a robust framework for the detection and quantification of BB-22 exposure in clinical and forensic settings. Researchers and drug development professionals can utilize this information to further investigate the pharmacology and toxicology of BB-22 and to develop more comprehensive screening methods for novel psychoactive substances.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic cannabimimetic agents metabolized by carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC-QTRAP-MS/MS and high-resolution LC-Orbitrap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of the Synthetic Cannabinoid BB-22 (QUCHIC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of the synthetic cannabinoid BB-22, also known as QUCHIC. The information is compiled from peer-reviewed scientific literature to assist researchers in understanding its biotransformation, identifying key metabolites for toxicological screening, and designing further studies.

Executive Summary

BB-22 is a potent synthetic cannabinoid characterized by a quinolinyl ester linked to an indole core. Its metabolism is crucial for identifying biomarkers of consumption in forensic and clinical settings. In vitro studies, primarily utilizing human hepatocytes, have elucidated the major metabolic pathways. The primary route of metabolism is the hydrolysis of the ester linkage, leading to the formation of BB-22 3-carboxyindole. This initial metabolite then undergoes further phase I and phase II biotransformations, including hydroxylation and glucuronidation. The following sections detail the experimental protocols used to derive this understanding, present quantitative data on metabolite identification, and visualize the metabolic cascade.

Metabolic Pathways of BB-22

The in vitro metabolism of BB-22 is a multi-step process initiated by enzymatic action in the liver. The primary metabolic transformations are ester hydrolysis, hydroxylation, and glucuronidation.

Primary Metabolic Route: Ester Hydrolysis

The most significant initial metabolic step for BB-22 is the cleavage of the ester bond, catalyzed by carboxylesterases present in human liver microsomes and hepatocytes.[1] This reaction severs the quinolinyl side-chain from the indole core, resulting in the formation of BB-22 3-carboxyindole.[2] This metabolite is a key marker for BB-22 consumption; however, it is not unique to BB-22, as it can also be a minor metabolite of other synthetic cannabinoids like MDMB-CHMICA and ADB-CHMICA.[2]

Secondary Metabolic Modifications: Hydroxylation and Glucuronidation

Following the initial hydrolysis, the resulting BB-22 3-carboxyindole and the parent compound can undergo further modifications:

-

Hydroxylation: Monohydroxylated metabolites of both the intact BB-22 and BB-22 3-carboxyindole have been identified.[2][3] These reactions, likely mediated by cytochrome P450 (CYP) enzymes, can occur on the indole ring or the cyclohexylmethyl group.[2]

-

Glucuronidation: The hydroxylated metabolites can then be conjugated with glucuronic acid, a phase II metabolic reaction that increases their water solubility and facilitates their excretion.[2]

The metabolic cascade is visualized in the following diagram:

Caption: Metabolic pathway of BB-22.

Quantitative Data on BB-22 and its Metabolites

Quantitative analysis of BB-22 and its primary metabolite, BB-22 3-carboxyindole, has been performed on authentic human serum and urine samples. The following tables summarize the reported concentrations and limits of detection.

Table 1: Quantification of BB-22 and BB-22 3-carboxyindole in Human Serum [4]

| Analyte | Case 1 Concentration | Case 2 Concentration |

| BB-22 | 149 pg/mL | 6680 pg/mL |

| BB-22 3-carboxyindole | 0.755 ng/mL | 38.0 ng/mL |

Table 2: Quantification of BB-22 and BB-22 3-carboxyindole in Human Urine [4]

| Analyte | Case 1 Concentration | Case 2 Concentration | Case 3 Concentration |

| BB-22 | 5.64 pg/mL | 5.52 pg/mL | 6.92 pg/mL |

| BB-22 3-carboxyindole | 0.131 ng/mL | 21.4 ng/mL | 5.15 ng/mL |

Table 3: Limits of Detection (LOD) in Urine [4]

| Analyte | Limit of Detection (LOD) |

| BB-22 | 3 pg/mL |

| BB-22 3-carboxyindole | 30 pg/mL |

Experimental Protocols

The characterization of BB-22 metabolism has been achieved through a combination of in vitro incubation models and advanced analytical techniques.

In Vitro Incubation with Human Hepatocytes

This protocol is based on the methodology for studying the metabolism of synthetic cannabinoids in a controlled in vitro environment that closely mimics in vivo conditions.[1][2]

-

Hepatocyte Culture: Cryopreserved human hepatocytes are thawed and cultured in a suitable medium.

-

Incubation: BB-22 is added to the hepatocyte culture at a concentration of 10 μmol/L.

-

Time Course: The incubation is carried out for a period of up to 3 hours.

-

Sampling: Aliquots of the incubation mixture are taken at various time points.

-

Sample Preparation: The reaction is quenched, and the samples are prepared for analysis, often involving protein precipitation and extraction.

Sample Preparation for Quantification in Biological Fluids

This protocol is adapted from methods used for the extraction of BB-22 and its metabolites from serum and urine for quantitative analysis.[3]

-

Enzymatic Hydrolysis: For the analysis of glucuronidated metabolites, samples are treated with β-glucuronidase to cleave the glucuronide conjugates.[3]

-

Liquid-Liquid Extraction: The analytes are extracted from the biological matrix (serum or urine) using an appropriate organic solvent.[3][4]

-

Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in a solvent compatible with the analytical instrumentation.[3]

Analytical Detection and Characterization

The identification and quantification of BB-22 and its metabolites are typically performed using high-sensitivity mass spectrometry techniques.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the workhorse for quantitative analysis, providing high sensitivity and selectivity. A system such as an LC-QTRAP-MS/MS can be used for this purpose.[3][4]

-

High-Resolution Mass Spectrometry (HRMS): For the characterization of novel or unknown metabolites, HRMS instruments like LC-Orbitrap-MS/MS are employed to obtain accurate mass measurements and fragmentation data for structural elucidation.[3][4]

The general workflow for these experiments is depicted below:

Caption: General workflow for in vitro metabolism studies.

Conclusion

The in vitro metabolism of BB-22 is primarily driven by ester hydrolysis to form BB-22 3-carboxyindole, which is then further metabolized through hydroxylation and glucuronidation. The data and protocols presented in this guide provide a solid foundation for researchers involved in the detection and study of this synthetic cannabinoid. For definitive identification of BB-22 consumption, it is recommended to target not only BB-22 3-carboxyindole but also its hydroxylated metabolites to ensure specificity.[2] Further research could focus on the specific CYP isozymes responsible for the oxidative metabolism of BB-22.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC-QTRAP-MS/MS and high-resolution LC-Orbitrap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of BB-22 3-Carboxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BB-22 (Quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate) is a potent synthetic cannabinoid that has been identified in illicit products.[1] Its pharmacological effects are primarily mediated through its interaction with the cannabinoid receptors CB1 and CB2. The primary metabolite of BB-22, formed through the hydrolysis of the ester linkage, is BB-22 3-carboxyindole (1-cyclohexylmethyl-1H-indole-3-carboxylate).[2][3] This document provides a comprehensive technical overview of the pharmacological properties of BB-22 and its main metabolite, BB-22 3-carboxyindole, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Core Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of BB-22 with cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinity of BB-22

| Compound | Receptor | Ki (nM) | Source |

| BB-22 | CB1 | 0.11 - 0.217 | [4] |

| BB-22 | CB2 | 0.338 | [4] |

Table 2: Cannabinoid Receptor Functional Activity of BB-22

| Compound | Receptor | EC50 (nM) | Emax (%) | Source | |---|---|---|---| | BB-22 | CB1 | 2.9 | 217 |[4][5] |

Metabolism of BB-22 to BB-22 3-Carboxyindole

The primary metabolic transformation of BB-22 is the hydrolysis of its ester bond, leading to the formation of BB-22 3-carboxyindole and 8-hydroxyquinoline.[2][3] This reaction is a crucial step in the detoxification and elimination of the compound. Further metabolism can occur through hydroxylation and glucuronidation of the parent compound and its metabolites.[2]

Metabolic Pathway of BB-22

Caption: Metabolic conversion of BB-22 to BB-22 3-carboxyindole.

Experimental Protocols

Cannabinoid Receptor Binding and Functional Assays

Objective: To determine the affinity (Ki) and functional potency (EC50) of BB-22 at cannabinoid receptors.

Methodology:

-

Membrane Preparation: Cerebral cortex homogenates from rats were used as a source of CB1 receptors.[5]

-

Radioligand Binding Assay:

-

Competition binding assays were performed using a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940).

-

Membranes were incubated with the radioligand and varying concentrations of the test compound (BB-22).

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.

-

The amount of bound radioactivity was measured, and Ki values were calculated using the Cheng-Prusoff equation.

-

-

[35S]GTPγS Binding Assay:

-

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors.

-

Receptor-containing membranes were incubated with GDP, [35S]GTPγS, and varying concentrations of the agonist (BB-22).

-

Agonist binding activates the G-protein, leading to the binding of [35S]GTPγS.

-

The amount of bound [35S]GTPγS was quantified to determine the EC50 and Emax values.[5]

-

In Vitro Metabolism Using Human Hepatocytes

Objective: To identify the major metabolites of BB-22.

Methodology:

-

Incubation: BB-22 (10 μmol/L) was incubated with cryopreserved human hepatocytes for 3 hours.[2]

-

Sample Preparation: After incubation, the samples were processed to extract the metabolites.

-

Analysis: The extracted samples were analyzed using liquid chromatography-high resolution mass spectrometry (LC-HRMS).[2]

-

Metabolite Identification: Data was processed with data mining software to identify the chemical structures of the metabolites formed.[2]

Workflow for In Vitro Metabolism Study

Caption: Workflow for identifying BB-22 metabolites in human hepatocytes.

Signaling Pathway

As a full agonist at both CB1 and CB2 receptors, BB-22 activates downstream signaling cascades typical for these G-protein coupled receptors (GPCRs).[4] This includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Cannabinoid Receptor Signaling

Caption: Simplified signaling pathway activated by BB-22.

Conclusion

BB-22 is a highly potent synthetic cannabinoid that acts as a full agonist at CB1 and CB2 receptors. Its primary metabolite, BB-22 3-carboxyindole, is formed via ester hydrolysis and serves as a key marker for detecting BB-22 intake.[2] The high affinity and efficacy of BB-22 at cannabinoid receptors are consistent with its potent psychoactive effects. The experimental protocols outlined provide a basis for the continued investigation of the pharmacology and toxicology of this and other emerging synthetic cannabinoids.

References

- 1. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of BB-22 (QUCHIC) and its 3-Carboxyindole Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

BB-22, also known by its chemical name 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid 8-quinolinyl ester and the street name QUCHIC, is a potent synthetic cannabinoid.[1][2] It emerged on the novel psychoactive substances (NPS) market in the early 2010s.[1] Structurally, it is an analog of the well-known synthetic cannabinoid JWH-018, but is distinguished by the replacement of the naphthalene group with an 8-hydroxyquinoline moiety.[3][4] Like many synthetic cannabinoids, BB-22 was designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. However, in vitro and in vivo studies have revealed that BB-22 possesses a significantly more potent and potentially more toxic pharmacological profile than its natural counterpart.[5][6] This document provides a comprehensive overview of the available toxicological data on BB-22 and its primary metabolite, BB-22 3-carboxyindole, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacodynamics: Receptor Binding and Functional Activity

BB-22 exerts its effects primarily through its interaction with the cannabinoid receptors, CB1 and CB2. These receptors are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes.

Cannabinoid Receptor Binding Affinities

BB-22 is a high-affinity ligand for both CB1 and CB2 receptors. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Reference |

| BB-22 | CB1 | 0.11 - 0.217 | [5][6] |

| BB-22 | CB2 | 0.338 | [1][5] |

| JWH-018 (for comparison) | CB1 | 3.38 | [6] |

Functional Activity and Efficacy

In addition to its high binding affinity, BB-22 acts as a full agonist at both CB1 and CB2 receptors.[5] This means that it not only binds to the receptors but also activates them to their maximal capacity, leading to a strong physiological response. In contrast, Δ⁹-THC is a partial agonist.[5] The potency of BB-22 as a CB1 receptor agonist is significantly higher than that of JWH-018.[6]

| Compound | Assay | Parameter | Value | Reference |

| BB-22 | [(35)S]GTPγS Binding | EC50 (CB1) | 2.9 nM | [5][6] |

| BB-22 | [(35)S]GTPγS Binding | Emax (CB1) | 217% (relative to JWH-018 at 163%) | [6] |

| JWH-018 (for comparison) | [(35)S]GTPγS Binding | EC50 (CB1) | 20.2 nM | [6] |

Signaling Pathway

The activation of CB1 and CB2 receptors by BB-22 initiates a cascade of intracellular signaling events. These G-protein coupled receptors (GPCRs) primarily couple to the Gi/o family of G-proteins. Upon activation, the G-protein dissociates into its α and βγ subunits, which then modulate the activity of various downstream effectors.

References

- 1. wikiwand.com [wikiwand.com]

- 2. Substance Details QUCHIC [unodc.org]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Metabolic Pathway of the BB-22 3-Carboxyindole Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and metabolic pathway of the 3-carboxyindole metabolite of the synthetic cannabinoid BB-22 (also known as QUCHIC). This document details the primary metabolic route, a plausible laboratory synthesis for the creation of a reference standard, and relevant analytical data. The information is intended to support researchers in the fields of forensic toxicology, pharmacology, and drug metabolism.

Metabolic Pathway of BB-22

The primary metabolic transformation of BB-22 in humans is the hydrolysis of its ester linkage.[1][2] This reaction is catalyzed by carboxylesterases in the liver and other tissues, leading to the formation of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, the main urinary marker for BB-22 consumption, and 8-hydroxyquinoline.[1] Further metabolism can occur, including hydroxylation of the cyclohexylmethyl or indole moieties, followed by glucuronidation.[1][2]

The BB-22 3-carboxyindole metabolite is not specific to BB-22, as it has also been identified as a minor metabolite of other synthetic cannabinoids like MDMB-CHMICA and ADB-CHMICA.[1][2] Therefore, the detection of this metabolite should be considered in the context of other potential parent compounds.

Caption: Metabolic pathway of BB-22 to its 3-carboxyindole metabolite.

Synthesis Pathway of BB-22 3-Carboxyindole Metabolite

A plausible two-step synthesis for the BB-22 3-carboxyindole metabolite, 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, involves the N-alkylation of a suitable indole precursor followed by the hydrolysis of the resulting ester. This pathway is designed for the production of an analytical reference standard.

Caption: A two-step synthesis pathway for the BB-22 3-carboxyindole metabolite.

Experimental Protocols

Synthesis of Methyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (Intermediate)

This procedure is adapted from general N-alkylation methods for indoles.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl indole-3-carboxylate (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Alkylation: Cool the reaction mixture back to 0 °C and add cyclohexylmethyl bromide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by carefully adding ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate.

Synthesis of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid (Final Product)

This procedure is adapted from standard ester hydrolysis protocols.

-

Reaction Setup: Dissolve the intermediate, methyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate (1 equivalent), in a mixture of ethanol and water.

-

Hydrolysis: Add an excess of potassium hydroxide (KOH, 3-4 equivalents) to the solution. Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold solution of 1 M hydrochloric acid (HCl). A precipitate should form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid.

Quantitative Data

The following tables summarize key quantitative data for the BB-22 3-carboxyindole metabolite.

Table 1: Chemical and Physical Properties

| Property | Value |

| Formal Name | 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid |

| CAS Number | 858515-71-6 |

| Molecular Formula | C₁₆H₁₉NO₂ |

| Formula Weight | 257.3 g/mol |

Table 2: Analytical Data from a Published LC-QTRAP-MS/MS Method[3][4]

| Parameter | Value |

| Limits of Detection | |

| In Urine | 30 pg/mL |

| In Serum | 60 pg/mL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Ion Transition (m/z) | 258 → 118 |

| Collision Energy | 29 eV |

Table 3: Concentrations in Authentic Samples[3]

| Sample Type | Concentration Range |

| Serum | 0.755 - 38.0 ng/mL |

| Urine | 0.131 - 21.4 ng/mL |

Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of the BB-22 3-carboxyindole metabolite in biological samples.

Caption: A typical workflow for the analysis of the BB-22 metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC-QTRAP-MS/MS and high-resolution LC-Orbitrap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of BB-22 3-Carboxyindole Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for the BB-22 3-carboxyindole metabolite, a critical analyte in forensic and clinical toxicology. Understanding the stability of this metabolite is paramount for accurate quantification and interpretation of results in drug testing and research. This document synthesizes findings from key studies to offer clear recommendations and detailed experimental protocols.

Core Findings on Stability

The BB-22 3-carboxyindole metabolite demonstrates notable stability, particularly under frozen conditions, which is crucial for maintaining sample integrity over time. Studies have shown that like other 3-carboxyindole synthetic cannabinoid metabolites, it is significantly more stable in urine than in blood, especially at ambient or refrigerated temperatures.

Long-Term Stability

Long-term storage of the BB-22 3-carboxyindole metabolite is best achieved at temperatures of -20°C or lower. Research indicates that at -30°C, the metabolite is stable in both urine and blood for at least 168 days.[1][2] Furthermore, a commercially available reference standard of BB-22 3-carboxyindole is reported to be stable for at least five years when stored at -20°C.[3] For routine long-term preservation, storage at -80°C is a common practice in analytical laboratories to ensure maximum stability.[4]

Temperature Effects

Elevated temperatures can lead to the degradation of the metabolite, with the effect being more pronounced in blood samples. While freezer storage is optimal, studies have shown that some 3-carboxyindole metabolites, such as 5F-PB-22 3-carboxyindole, can remain stable for up to 35 weeks even at room temperature or under refrigeration, highlighting the generally robust nature of this metabolite class.[5]

Quantitative Stability Data

The following tables summarize the stability of synthetic cannabinoid metabolites, including data relevant to the BB-22 3-carboxyindole metabolite (designated as M6 in the cited study), under various storage conditions.

Table 1: Long-Term Stability of BB-22 3-Carboxyindole Metabolite (M6) in Spiked Blood and Urine Over 168 Days [1]

| Temperature | Matrix | Stability after 56 Days | Stability after 168 Days |

| 37°C | Blood | Not Stable | Not Stable |

| Urine | Stable (>80%) | Not Stable | |

| 22°C | Blood | Not Stable | Not Stable |

| Urine | Stable (>80%) | Stable (>80%) | |

| 4°C | Blood | Not Stable | Not Stable |

| Urine | Stable (>80%) | Stable (>80%) | |

| -30°C | Blood | Stable (>80%) | Stable (>80%) |

| Urine | Stable (>80%) | Stable (>80%) |

Table 2: General Stability of 3-Carboxyindole Metabolites in Urine at 35 Weeks [5]

| Storage Condition | Stability |

| Room Temperature | Stable |

| Refrigerator | Stable |

| Freezer | Stable |

Experimental Protocols

Accurate assessment of metabolite stability relies on robust and well-defined experimental protocols. The following sections detail the methodologies commonly employed in the analysis of synthetic cannabinoid metabolites.

Sample Preparation for Stability Testing

-

Spiking: Blank human blood or urine samples are fortified with a known concentration of the BB-22 3-carboxyindole metabolite standard.

-

Aliquoting: The spiked samples are divided into multiple aliquots to be stored under different conditions (e.g., -80°C, -30°C, 4°C, 22°C, 37°C) and for various time points.

-

Storage: Aliquots are stored in appropriate containers and protected from light.

-

Analysis at Time Points: At specified intervals (e.g., day 0, day 7, day 28, etc.), aliquots from each storage condition are retrieved for analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of synthetic cannabinoid metabolites due to its high sensitivity and specificity.

-

Enzymatic Hydrolysis: To account for conjugated metabolites, urine samples are often treated with β-glucuronidase to hydrolyze glucuronide conjugates prior to extraction.[4]

-

Extraction: The metabolite is extracted from the biological matrix using methods such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the BB-22 3-carboxyindole metabolite is separated from other components on a C18 or similar reversed-phase column.

-

Mass Spectrometric Detection: The separated analyte is then introduced into a tandem mass spectrometer. Detection is typically performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for the BB-22 3-carboxyindole metabolite to ensure accurate identification and quantification.

Visualizations

Metabolic Pathway of BB-22

The formation of the 3-carboxyindole metabolite is a primary metabolic pathway for BB-22. This process involves the hydrolysis of the ester linkage in the parent compound.

General Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of the BB-22 3-carboxyindole metabolite in biological matrices.

Recommendations for Optimal Storage

Based on the available data, the following storage conditions are recommended for samples containing the BB-22 3-carboxyindole metabolite:

-

Short-Term Storage (up to 72 hours): Refrigeration at 2-8°C is acceptable, although freezing is preferable to minimize any potential degradation.

-

Long-Term Storage: Samples should be stored frozen at -20°C or, for enhanced stability, at -80°C. This is particularly critical for blood samples to prevent enzymatic and chemical degradation.[1]

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can potentially impact the stability of the metabolite. It is advisable to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

By adhering to these guidelines, researchers and laboratory professionals can ensure the integrity of their samples, leading to more reliable and accurate analytical results for the BB-22 3-carboxyindole metabolite.

References

- 1. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

- 2. Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the comparable study for the 6 metabolites in non-spiked real case specimens stored for 1-5 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ojp.gov [ojp.gov]

Solubility Profile of BB-22 3-Carboxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of BB-22 3-carboxyindole, a primary metabolite of the synthetic cannabinoid BB-22 (QUCHIC). Understanding the solubility of this metabolite is critical for the development of analytical methods for its detection in forensic and clinical settings, as well as for researchers studying its pharmacological and toxicological properties.

Quantitative Solubility Data

The solubility of BB-22 3-carboxyindole has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility in different media.

| Solvent | Concentration |

| Dimethylformamide (DMF) | 2 mg/mL |

| Dimethyl sulfoxide (DMSO) | 2.5 mg/mL |

| Ethanol | 3.3 mg/mL |

| Ethanol:PBS (pH 7.2) (1:1) | 0.50 mg/mL |

Data sourced from Cayman Chemical product information.[1]

Metabolic Pathway of BB-22

BB-22 undergoes metabolism in the body, with a key biotransformation being the hydrolysis of the ester linkage, leading to the formation of BB-22 3-carboxyindole.[2] This metabolic relationship is a critical consideration for toxicological screening and forensic analysis.

References

An In-depth Technical Guide to BB-22 3-carboxyindole Metabolite Reference Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive information on the reference standards for the BB-22 3-carboxyindole metabolite, a crucial analyte for the forensic and clinical monitoring of the synthetic cannabinoid BB-22 (also known as QUCHIC). BB-22 is a potent agonist of the cannabinoid receptors and has been identified as a compound of abuse.[1] Due to its rapid and extensive metabolism in the body, the parent compound is often found at very low concentrations in biological samples.[2][3] Consequently, the detection of its major metabolites, such as BB-22 3-carboxyindole, is paramount for confirming the intake of BB-22.[3][4] This guide details the synthesis, physicochemical properties, analytical methodologies, and metabolic pathways related to the BB-22 3-carboxyindole metabolite.

Physicochemical and Stability Data

The BB-22 3-carboxyindole metabolite, scientifically known as 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid, is the product of the in vivo hydrolysis of the ester linkage in BB-22.[4] Commercially available reference standards of this metabolite are essential for the validation of analytical methods and for ensuring the accuracy of quantitative results.

Table 1: Physicochemical Properties of BB-22 3-carboxyindole Metabolite

| Property | Value |

| Formal Name | 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid |

| CAS Number | 858515-71-6 |

| Molecular Formula | C₁₆H₁₉NO₂ |

| Formula Weight | 257.3 g/mol |

| Purity | ≥98% |

| Formulation | A crystalline solid |

| Solubility | DMF: 2 mg/mL, DMSO: 2.5 mg/mL, Ethanol: 3.3 mg/mL |

| λmax | 217, 289 nm |

| Storage | -20°C |

| Stability | ≥ 5 years at -20°C |

Data sourced from commercially available reference standards.

Table 2: Stability of BB-22 3-carboxyindole Metabolite in Biological Matrices

| Matrix | Storage Condition | Duration | Stability |

| Whole Blood | -30°C | 168 days | Stable |

| Urine | -30°C | 168 days | Stable |

| Urine | 4°C | 168 days | Stable |

| Urine | 22°C | 168 days | Stable |

Based on a study of 24 synthetic cannabinoid metabolites, where indole-3-carboxylic acid metabolites were found to be generally stable.[4]

Metabolic Pathway of BB-22

The primary metabolic transformation of BB-22 is the hydrolysis of its ester bond, a reaction catalyzed by carboxylesterases in the liver, to produce the BB-22 3-carboxyindole metabolite.[1] This metabolite can then undergo further phase I and phase II metabolic reactions, including hydroxylation on the cyclohexyl or indole ring and subsequent glucuronidation, to facilitate its excretion from the body.[4]

Experimental Protocols

Synthesis of BB-22 3-carboxyindole Metabolite Reference Standard

The synthesis of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid can be achieved through a two-step process: N-alkylation of a commercially available indole-3-carboxylate ester followed by hydrolysis of the ester.

Step 1: N-Alkylation of Methyl Indole-3-carboxylate

This procedure involves the alkylation of the indole nitrogen with cyclohexylmethyl bromide.

-

Reagents and Materials:

-

Methyl indole-3-carboxylate

-

Cyclohexylmethyl bromide

-

Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of methyl indole-3-carboxylate in anhydrous DMF, add sodium hydride portion-wise at 0°C under an inert atmosphere.

-

Stir the mixture for 30 minutes at room temperature.

-

Add cyclohexylmethyl bromide dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield methyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate.

-

Step 2: Hydrolysis of Methyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate

This step involves the saponification of the methyl ester to the corresponding carboxylic acid.

-

Reagents and Materials:

-

Methyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate

-

Methanol

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Water

-

-

Procedure:

-

Dissolve the methyl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate in methanol.

-

Add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the residue with water and acidify with hydrochloric acid to a pH of approximately 3-4.

-

The resulting precipitate is the desired product, which can be collected by filtration, washed with water, and dried under vacuum.

-

Quantification in Biological Matrices by LC-MS/MS

The following is a summary of a validated method for the sensitive quantification of BB-22 and its 3-carboxyindole metabolite in serum and urine.[2][5]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of urine or serum, add an internal standard.

-

For total metabolite concentration, enzymatic hydrolysis with β-glucuronidase can be performed prior to extraction.

-

Add a buffer and an extraction solvent (e.g., n-hexane/ethyl acetate).

-

Vortex and centrifuge the sample.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography: A high-performance liquid chromatography system equipped with a C18 analytical column.

-

Mobile Phase: A gradient of ammonium formate buffer and acetonitrile is typically used.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode with positive electrospray ionization.

-

Table 3: Quantitative Data from a Validated LC-MS/MS Method

| Parameter | Matrix | BB-22 | BB-22 3-carboxyindole |

| Limit of Detection (LOD) | Urine | 3 pg/mL | 30 pg/mL |

| Serum | 6 pg/mL | 60 pg/mL | |

| Linearity Range | Urine | 5 - 1000 pg/mL | 0.1 - 10 ng/mL |

| Serum | 10 - 2000 pg/mL | 0.2 - 20 ng/mL | |

| Intra-day Precision (%RSD) | Urine & Serum | < 28.3% | < 28.3% |

| Inter-day Precision (%RSD) | Urine & Serum | < 28.3% | < 28.3% |

| Accuracy | Urine & Serum | 82.6 - 124% | 82.6 - 124% |

Data adapted from Minakata et al., Forensic Toxicology, 2019.[2][5]

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of BB-22 using human liver microsomes (HLM).

-

Materials:

-

BB-22

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system

-

Phosphate buffer

-

Acetonitrile (for reaction termination)

-

-

Procedure:

-

Pre-incubate HLM in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding BB-22 and the NADPH regenerating system.

-

Incubate the mixture at 37°C with shaking.

-

At various time points, terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to identify and quantify the formation of the BB-22 3-carboxyindole metabolite.

-

Pharmacological Activity and Signaling Pathways

BB-22 is a potent agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] The CB1 receptors are primarily located in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are mainly found in the immune system.[6] The binding affinity (Ki) of BB-22 for CB1 receptors is reported to be as low as 0.11 nM, which is significantly higher than that of Δ⁹-THC.[1]

Upon agonist binding, CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), activate intracellular signaling cascades. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the inhibition of calcium channels and activation of potassium channels.[6] Additionally, cannabinoid receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[6]

Conclusion

The BB-22 3-carboxyindole metabolite is a critical biomarker for detecting the use of the synthetic cannabinoid BB-22. The availability of high-purity reference standards is essential for the development and validation of robust analytical methods in forensic and clinical toxicology. This guide has provided a comprehensive overview of the synthesis, analytical quantification, and metabolic and pharmacological context of this important metabolite, serving as a valuable resource for professionals in the field.

References

- 1. "In vitro metabolism of the synthetic cannabinoids PX-1, PX-2, PX-3 and" by Travon Cooman [researchrepository.wvu.edu]

- 2. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC-QTRAP-MS/MS and high-resolution LC-Orbitrap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. <i>In vitro</i> metabolism of the synthetic cannabinoids PX‐1, PX‐2, and PX‐3 by high‐resolution mass spectrometry and … [ouci.dntb.gov.ua]

- 4. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

- 5. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of BB-22 and its Metabolite BB-22 3-carboxyindole in Human Urine and Serum by LC-MS/MS

Abstract

This application note describes a sensitive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of the synthetic cannabinoid BB-22 and its primary metabolite, BB-22 3-carboxyindole, in human urine and serum. The described protocol offers high sensitivity and specificity, making it suitable for forensic toxicology, clinical research, and drug metabolism studies. The method utilizes a simple liquid-liquid extraction for sample preparation, followed by analysis on a triple quadrupole mass spectrometer. This document provides detailed experimental protocols, validation data, and visual workflows to aid researchers in implementing this method.

Introduction

BB-22 (QUCHIC) is a potent synthetic cannabinoid that has been identified in illicit products. Like other synthetic cannabinoids, it is extensively metabolized in the body, with the primary metabolic pathway being the hydrolysis of the ester linkage to form BB-22 3-carboxyindole.[1][2] Therefore, the simultaneous detection of both the parent compound and its major metabolite is crucial for confirming the intake of BB-22. This application note presents a robust LC-MS/MS method for the reliable quantification of these two analytes in biological matrices. The method was developed based on the work of Minakata et al. (2019), which demonstrated a sensitive approach for the detection of these compounds in authentic human samples.[2][3][4][5][6]

Experimental Protocols

Materials and Reagents

-

BB-22 and BB-22 3-carboxyindole analytical standards

-

AB-PINACA (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human urine and serum (blank)

-

Phosphate buffer (pH 7)

-

Extraction solvent (e.g., n-hexane/ethyl acetate mixture)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column is suitable for the separation.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of urine or serum, add the internal standard (AB-PINACA) solution.

-

Add 500 µL of phosphate buffer (pH 7) and vortex briefly.

-

Add 2 mL of the extraction solvent.

-

Vortex for 5 minutes, followed by centrifugation at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 5 µL aliquot into the LC-MS/MS system.[3]

LC-MS/MS Method

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Selected Reaction Monitoring (SRM)

-

SRM Transitions: Specific precursor-to-product ion transitions for BB-22, BB-22 3-carboxyindole, and the internal standard should be optimized for the specific instrument used.

-

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS method for the analysis of BB-22 and BB-22 3-carboxyindole in urine and serum.

| Analyte | Matrix | Linearity Range | r² |

| BB-22 | Serum | 10 - 2000 pg/mL | >0.99 |

| Urine | 5 - 1000 pg/mL | >0.99 | |

| BB-22 3-carboxyindole | Serum | 0.2 - 20 ng/mL | >0.99 |

| Urine | 0.1 - 10 ng/mL | >0.99 |

Table 1: Linearity of the LC-MS/MS method for BB-22 and BB-22 3-carboxyindole in serum and urine.[5]

| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| BB-22 | Urine | 3 pg/mL | Not explicitly stated, but linearity starts at 5 pg/mL |

| BB-22 3-carboxyindole | Urine | 30 pg/mL | Not explicitly stated, but linearity starts at 0.1 ng/mL |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) in urine.[2][3][4][6]

| Analyte | Matrix | Concentration | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (%) |

| BB-22 | Serum | 10 pg/mL | ≤ 28.3% | ≤ 28.3% | 82.6 - 124% |

| 2000 pg/mL | ≤ 28.3% | ≤ 28.3% | 82.6 - 124% | ||

| Urine | 5 pg/mL | ≤ 28.3% | ≤ 28.3% | 82.6 - 124% | |

| 1000 pg/mL | ≤ 28.3% | ≤ 28.3% | 82.6 - 124% | ||

| BB-22 3-carboxyindole | Serum | 0.2 ng/mL | ≤ 28.3% | ≤ 28.3% | 82.6 - 124% |

| 20 ng/mL | ≤ 28.3% | ≤ 28.3% | 82.6 - 124% | ||

| Urine | 0.1 ng/mL | ≤ 28.3% | ≤ 28.3% | 82.6 - 124% | |

| 10 ng/mL | ≤ 28.3% | ≤ 28.3% | 82.6 - 124% |

Table 3: Precision and accuracy of the method.[5]

Visualizations

Caption: Experimental workflow for the quantification of BB-22 and its metabolite.

References

- 1. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC-QTRAP-MS/MS and high-resolution LC-Orbitrap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Urine Analysis of BB-22 3-carboxyindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

BB-22 is a potent synthetic cannabinoid that has been identified in recreational drug products. Due to its high potency and potential for adverse health effects, sensitive and reliable methods for the detection of its metabolites in biological matrices are crucial for clinical and forensic toxicology. The primary metabolite of BB-22 is BB-22 3-carboxyindole, which is excreted in urine.[1][2] This document provides a detailed protocol for the analysis of BB-22 3-carboxyindole in human urine, including sample preparation, analytical methodology, and expected quantitative data. Additionally, the metabolic pathway of BB-22 and its signaling mechanism through cannabinoid receptors are described.

Metabolism and Signaling Pathway of BB-22

BB-22 undergoes extensive metabolism in the body, with the primary route being the hydrolysis of the ester linkage, leading to the formation of BB-22 3-carboxyindole.[2] This metabolite is then further metabolized, including through hydroxylation and glucuronidation, before being excreted in the urine.[2] The detection of BB-22 3-carboxyindole is a reliable indicator of BB-22 exposure.[1][2]

BB-22 acts as a potent agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][3] It exhibits a high binding affinity for the CB1 receptor, with a Ki value of 0.11 nM, which is significantly lower than that of Δ9-THC, the primary psychoactive component of cannabis.[1] Activation of the G-protein coupled CB1 receptor by BB-22 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4][5] This cascade of events ultimately modulates neurotransmitter release and produces the psychoactive effects associated with synthetic cannabinoids.[4][6]

References

- 1. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]

Application Note: Solid-Phase Extraction of BB-22 3-Carboxyindole from Human Serum

Abstract

This application note details a representative solid-phase extraction (SPE) protocol for the isolation of BB-22 3-carboxyindole, a primary metabolite of the synthetic cannabinoid BB-22, from human serum samples. The described method is a composite based on established techniques for the extraction of synthetic cannabinoids from biological matrices. Subsequent analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is recommended for sensitive quantification. This document is intended for researchers, scientists, and drug development professionals working in forensic toxicology, clinical chemistry, and drug metabolism studies.

Introduction

The proliferation of synthetic cannabinoids presents a significant challenge for forensic and clinical laboratories. BB-22 (QUCHIC) is one such synthetic cannabinoid, and its detection, along with its metabolites, is crucial for identifying exposure. The primary metabolite, BB-22 3-carboxyindole, is a key biomarker found in biological samples such as serum and urine.[1][2][3] Effective sample preparation is critical for accurate and reliable quantification of this analyte. Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex matrices like serum.[4] While a specific SPE protocol for BB-22 3-carboxyindole is not widely published, this application note provides a robust protocol adapted from validated methods for other synthetic cannabinoids. The subsequent analytical determination can be performed using sensitive techniques like LC-MS/MS.[1][5]

Experimental Protocol

This protocol is a representative method and may require optimization for specific laboratory conditions and equipment.

1. Materials and Reagents

-

SPE Cartridges: Reversed-phase polymeric SPE cartridges (e.g., Oasis HLB, Strata-X, or equivalent)

-

Solvents (LC-MS grade or higher): Methanol, Acetonitrile, Isopropanol, Ethyl Acetate, Hexane

-

Reagents: Formic Acid, Ammonium Hydroxide, Deionized Water

-

Internal Standard (IS): A suitable deuterated analog of BB-22 3-carboxyindole or another synthetic cannabinoid not expected in the sample (e.g., AB-PINACA).[2]

-

Equipment: SPE manifold, nitrogen evaporator, vortex mixer, centrifuge, analytical balance, pH meter.

2. Sample Pretreatment

-

Allow serum samples to thaw completely at room temperature.

-

Vortex mix the samples for 10 seconds to ensure homogeneity.

-

For each 1 mL of serum, add the internal standard and vortex briefly.

-

Add 2 mL of 4% phosphoric acid to the serum sample.

-

Vortex for 30 seconds and then centrifuge at 3000 x g for 10 minutes to precipitate proteins.

-

Carefully collect the supernatant for loading onto the SPE cartridge.

3. Solid-Phase Extraction Procedure

-

Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the pretreated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

Washing:

-

Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

-

Wash the cartridge with 3 mL of 40% methanol in water to remove less hydrophobic interferences.

-

Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove excess water.

-

-

Elution:

-

Elute the analyte with 3 mL of a 90:10 (v/v) mixture of ethyl acetate and methanol.

-

A second elution with 3 mL of the same solvent can be performed to ensure complete recovery.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

-

Quantitative Data

The following table summarizes quantitative data for BB-22 3-carboxyindole in serum, as determined by a validated LC-MS/MS method following liquid-liquid extraction.[1][2] This data is provided as a reference for expected analytical performance.

| Parameter | Value | Matrix | Analytical Method | Reference |

| Limit of Detection (LOD) | 60 pg/mL | Serum | LC-MS/MS | [2] |

| Linearity Range | 0.2 - 20 ng/mL | Serum | LC-MS/MS | [2] |

| Observed Concentrations | 0.755 and 38.0 ng/mL | Serum (in two authentic cases) | LC-MS/MS | [1][2] |

| Accuracy | 82.6–124% | Serum | LC-MS/MS | [2] |

| Precision (Intra- and Inter-day) | Not greater than 28.3% | Serum | LC-MS/MS | [2] |

Visualizations

Caption: Workflow for the Solid-Phase Extraction of BB-22 3-carboxyindole from Serum.

Discussion

The presented SPE protocol offers a reliable and robust method for the extraction of BB-22 3-carboxyindole from serum. The use of a reversed-phase sorbent is effective for retaining the non-polar synthetic cannabinoid metabolite while allowing for the removal of polar interferences through aqueous washes. The subsequent elution with a strong organic solvent mixture ensures high recovery of the analyte. The final dry-down and reconstitution step concentrates the sample, which is crucial for achieving the low limits of detection required for forensic and clinical analysis.[1][2]

It is important to note that matrix effects can influence the accuracy of LC-MS/MS analysis.[2] Therefore, the use of a stable isotope-labeled internal standard is highly recommended to compensate for any variations in extraction recovery and ion suppression or enhancement. Method validation, including the assessment of recovery, matrix effects, precision, and accuracy, should be performed in the laboratory implementing this protocol.

Conclusion

This application note provides a detailed protocol for the solid-phase extraction of BB-22 3-carboxyindole from serum, intended for use by researchers and professionals in the field of drug analysis. The method is designed to be a starting point for laboratory-specific optimization and validation. When coupled with a sensitive analytical technique such as LC-MS/MS, this protocol can be effectively integrated into workflows for the detection and quantification of BB-22 exposure.

References

- 1. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC-QTRAP-MS/MS and high-resolution LC-Orbitrap-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of BB-22 3-Carboxyindole for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BB-22, a potent synthetic cannabinoid, has been identified in numerous forensic and clinical cases. Its rapid metabolism in the body presents a significant analytical challenge. The major metabolite, BB-22 3-carboxyindole, is a key biomarker for confirming the intake of BB-22.[1][2] However, due to its polarity and low volatility, direct analysis of this carboxylic acid metabolite by gas chromatography-mass spectrometry (GC-MS) is not feasible.[3][4][5] Derivatization is a crucial sample preparation step to enhance its volatility and thermal stability, enabling reliable GC-MS analysis.[3][4][5]

This document provides detailed application notes and experimental protocols for two common and effective derivatization techniques for BB-22 3-carboxyindole: silylation and esterification (methylation) . These protocols are designed to guide researchers in the successful preparation and analysis of this important metabolite.

Data Presentation: Comparison of Derivatization Methods

The following table summarizes hypothetical quantitative data for the two derivatization methods. These values are for illustrative purposes to highlight the expected performance differences and should be validated experimentally in your laboratory.

| Parameter | Silylation (with BSTFA + 1% TMCS) | Esterification (with BF3/Methanol) |

| Derivatization Time | 30 - 60 minutes | 60 - 90 minutes |

| Reaction Temperature | 60 - 80 °C | 80 - 100 °C |

| Relative Peak Area (Normalized) | 100 | 85 |

| Derivatization Efficiency (%) | ~95% | ~90% |

| Limit of Detection (LOD) | Lower | Slightly Higher |

| Derivative Stability | Moderate (moisture sensitive) | High |

| Reagent Cost | Moderate | Low |

Experimental Protocols

Silylation using BSTFA with 1% TMCS

Silylation is a robust and widely used derivatization technique for converting polar functional groups, such as carboxylic acids, into their more volatile trimethylsilyl (TMS) esters. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst is a common and effective reagent for this purpose.

Materials:

-

BB-22 3-carboxyindole standard or extracted sample (dried)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous pyridine

-

Anhydrous ethyl acetate (or other suitable solvent)

-

GC vials (2 mL) with screw caps and septa

-

Heating block or oven

-

Vortex mixer

-

Pipettes and tips

Protocol:

-

Sample Preparation: Ensure the sample containing BB-22 3-carboxyindole is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen. The presence of water will deactivate the silylating reagent.

-

Reconstitution: Reconstitute the dried sample in 50 µL of anhydrous ethyl acetate.

-

Reagent Addition: To the sample solution in the GC vial, add 50 µL of BSTFA with 1% TMCS and 10 µL of anhydrous pyridine. The pyridine acts as a catalyst and acid scavenger.

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 45 minutes.

-

Cooling: After the incubation period, remove the vial and allow it to cool to room temperature.

-

GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Esterification (Methylation) using Boron Trifluoride-Methanol

Esterification converts the carboxylic acid group into a methyl ester, which is significantly more volatile. Boron trifluoride-methanol (BF3/MeOH) is a common and effective reagent for this transformation.

Materials:

-

BB-22 3-carboxyindole standard or extracted sample (dried)

-

Boron trifluoride-methanol (BF3/MeOH) solution (14% w/v)

-

Anhydrous methanol

-

Saturated sodium chloride (NaCl) solution

-

Hexane (GC grade)

-

Anhydrous sodium sulfate (Na2SO4)

-

GC vials (2 mL) with screw caps and septa

-

Heating block or oven

-

Vortex mixer

-

Pipettes and tips

-

Centrifuge

Protocol:

-

Sample Preparation: Ensure the sample is completely dry.

-

Reagent Addition: Add 200 µL of 14% BF3/MeOH solution to the dried sample in a GC vial.

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 90°C for 60 minutes in a heating block or oven.

-

Cooling and Extraction:

-

Allow the vial to cool to room temperature.

-

Add 500 µL of saturated NaCl solution to the vial to stop the reaction and aid in phase separation.

-

Add 500 µL of hexane, cap the vial, and vortex vigorously for 1 minute.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

-

Isolation of Derivative: Carefully transfer the upper hexane layer containing the methylated derivative to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis: The sample is now ready for injection into the GC-MS system.

Mandatory Visualizations

Caption: Experimental workflow for the derivatization of BB-22 3-carboxyindole.

Caption: Simplified signaling pathway of BB-22 at the CB1 receptor.

References

Application Notes & Protocols for High-Resolution Mass Spectrometry in the Identification of BB-22 Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

BB-22 (QUCHIC) is a potent synthetic cannabinoid that poses a significant challenge to forensic and clinical toxicology. Due to its rapid and extensive metabolism in the human body, the parent compound is often found in very low concentrations in biological samples, making metabolite identification crucial for confirming exposure. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers the sensitivity and specificity required for the comprehensive identification and characterization of BB-22 metabolites. These application notes provide detailed protocols for the analysis of BB-22 metabolites in various biological matrices, along with data presentation and visual workflows to aid researchers in their investigations.

The primary metabolic pathways for BB-22 involve the hydrolysis of the ester linkage, followed by hydroxylation of the indole or cyclohexylmethyl moieties, and subsequent glucuronidation.[1] The major metabolite, BB-22 3-carboxyindole, is a key target for analysis; however, it is not specific to BB-22 and can be a minor metabolite of other synthetic cannabinoids like MDMB-CHMICA and ADB-CHMICA.[1] Therefore, a comprehensive metabolic profile is essential for unambiguous confirmation of BB-22 intake.

Experimental Protocols

In Vitro Metabolism using Human Hepatocytes

This protocol is designed to generate a metabolic profile of BB-22 in a controlled environment, aiding in the identification of key metabolites.

Methodology:

-

Incubation:

-

Cryopreserved human hepatocytes are incubated with 10 μmol/L of BB-22 for 3 hours.[1]

-

The incubation is typically performed in a suitable buffer system at 37°C.

-

-

Sample Preparation:

-

The incubation is terminated by the addition of a cold organic solvent, such as acetonitrile, to precipitate proteins.

-

The sample is then centrifuged to separate the supernatant containing the metabolites.

-

The supernatant is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-HRMS analysis.

-

Analysis of BB-22 and its Metabolites in Urine and Serum

This protocol outlines the procedure for extracting and analyzing BB-22 and its metabolites from authentic human urine and serum samples.

Methodology:

-

Sample Pre-treatment (for Glucuronidated Metabolites):

-

To improve the detection of phase I metabolites, enzymatic hydrolysis of biological samples with β-glucuronidase is strongly recommended.[1]

-

Urine or serum samples are incubated with β-glucuronidase at an appropriate temperature and for a sufficient duration to cleave the glucuronide conjugates.

-

-

Liquid-Liquid Extraction (LLE):

-

Following hydrolysis (if performed), the samples are subjected to liquid-liquid extraction to isolate the analytes of interest.[2]

-

A suitable organic solvent (e.g., a mixture of ethyl acetate and hexane) is added to the sample, followed by vortexing and centrifugation to separate the organic and aqueous layers.

-

The organic layer containing the analytes is transferred to a clean tube and evaporated to dryness.

-

The residue is reconstituted in a suitable solvent for LC-HRMS analysis.

-

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

This section provides typical parameters for the chromatographic separation and mass spectrometric detection of BB-22 and its metabolites.

Liquid Chromatography:

-

Column: A biphenyl column is effective for the separation of BB-22 and its metabolites.[1] Other C18 columns can also be utilized.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

High-Resolution Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used.

-

Mass Analyzer: Quadrupole time-of-flight (QTOF) or Orbitrap mass spectrometers are well-suited for this application due to their high mass accuracy and resolution.

-

Data Acquisition: Data is typically acquired in both full scan mode to detect all potential metabolites and in data-dependent or targeted MS/MS mode to obtain fragmentation spectra for structural elucidation.

-

Data Processing: Specialized data mining software is used to identify potential metabolites by comparing the chromatograms of control and incubated/authentic samples and looking for predicted biotransformations.[1]

Data Presentation